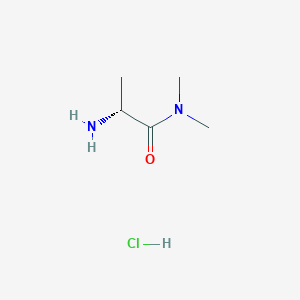

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Description

The exact mass of the compound (R)-2-Amino-N,N-dimethylpropanamide HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZDXUKDVJVSS-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384435-39-5 | |

| Record name | (2R)-2-amino-N,N-dimethylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride

Abstract

This compound is a chiral building block of significant interest in pharmaceutical development. Its utility stems from the presence of a stereocenter and a dimethylamide moiety, features commonly found in bioactive molecules. This guide provides a comprehensive overview of a robust synthetic route starting from the readily available chiral precursor, (R)-alanine. We delve into the mechanistic rationale behind each synthetic step, from amine protection and amide bond formation to deprotection and salt formation. Furthermore, this document establishes a rigorous, self-validating framework for the complete physicochemical characterization of the final compound, ensuring confirmation of its identity, purity, and stereochemical integrity. Detailed protocols for synthesis and analytical characterization are provided, intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Approach to Synthesis

The synthesis of a chiral amino amide requires a strategy that preserves the stereochemical integrity of the starting material while efficiently constructing the amide bond. Chiral amines and their derivatives are crucial components in a vast number of pharmaceuticals.[1][2][3] A logical and field-proven approach begins with a natural chiral pool starting material, in this case, (R)-alanine. The synthetic pathway is designed in three key stages: protection, coupling, and deprotection/salt formation.

Causality Behind the Chosen Strategy:

-

Starting Material Selection: (R)-alanine is an inexpensive, enantiomerically pure, and commercially available amino acid, making it an ideal starting point for scalable synthesis.

-

Amine Protection: The nucleophilic primary amine of alanine must be temporarily protected to prevent self-condensation and other side reactions during the amide bond formation step. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under neutral and basic conditions (required for amidation) and its clean, quantitative removal under acidic conditions.

-

Amide Bond Formation: The direct reaction between a carboxylic acid and a secondary amine like dimethylamine is generally slow and requires high temperatures, which can lead to racemization. Therefore, the carboxylic acid must be activated. The use of a peptide coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a standard and highly efficient method.[4] This process forms a highly reactive activated ester in situ, which readily undergoes nucleophilic acyl substitution with dimethylamine under mild conditions, thus preserving the stereocenter.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with a strong acid, such as hydrochloric acid in an anhydrous organic solvent (e.g., ethyl acetate or 1,4-dioxane), cleaves the Boc group as gaseous isobutylene and carbon dioxide. This single step conveniently deprotects the amine and concurrently forms the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[5]

Overall Synthetic Scheme:

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting. All reagents are commercially available.

Step 1: Synthesis of N-Boc-(R)-alanine

-

To a stirred solution of (R)-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M aqueous solution of potassium hydrogen sulfate (KHSO₄).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(R)-alanine as a white solid or viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of Boc-(2R)-2-amino-N,N-dimethylpropanamide

-

Dissolve N-Boc-(R)-alanine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Add HBTU (1.1 eq) in one portion and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Bubble dimethylamine gas through the solution at 0 °C for 20 minutes, or add a 2 M solution of dimethylamine in THF (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected amide as a pure solid or oil.

Step 3: Synthesis of this compound

-

Dissolve the purified Boc-(2R)-2-amino-N,N-dimethylpropanamide (1.0 eq) in a minimal amount of ethyl acetate or methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane or ethyl acetate (5-10 eq) at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours. A precipitate will typically form.

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Once complete, remove the solvent under reduced pressure. If no precipitate forms, triturate the resulting oil with diethyl ether to induce solidification.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a white or off-white solid.

Physicochemical Characterization and Validation

A multi-technique approach is essential to unambiguously confirm the structure, identity, purity, and stereochemical integrity of the synthesized compound. This self-validating system ensures that the material meets the rigorous standards required for drug development applications.

Caption: A logical workflow for the comprehensive characterization of the final product.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[6] The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum confirms the number of unique carbon atoms.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound by detecting the mass-to-charge ratio (m/z) of its protonated free base [M+H]⁺.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups.[9][10] Characteristic absorption bands for the amide carbonyl (C=O), N-H bonds of the primary ammonium salt, and C-H bonds are expected.

-

Elemental Analysis (CHN/Cl): This combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen. A separate analysis is used for chlorine. The experimental values must align with the theoretical values calculated from the molecular formula (C₅H₁₃ClN₂O) to confirm elemental composition and high purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (or enantiomeric excess, e.e.), a specialized HPLC method using a chiral stationary phase (CSP) is required.[11][12] The CSP, often polysaccharide-based, interacts differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation and quantification.[13]

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the characterization of a high-purity sample of this compound.

| Analysis | Technique | Expected Result |

| Identity | ¹H NMR (400 MHz, D₂O) | δ ~3.9-4.1 (q, 1H, CH), ~3.1 (s, 3H, N-CH₃), ~2.9 (s, 3H, N-CH₃), ~1.5 (d, 3H, C-CH₃) ppm. |

| ¹³C NMR (100 MHz, D₂O) | δ ~172-174 (C=O), ~50-52 (CH), ~37-39 (N-CH₃), ~35-37 (N-CH₃), ~16-18 (C-CH₃) ppm. | |

| Mass Spec. (ESI-MS) | Calculated for C₅H₁₂N₂O [M+H]⁺: 117.1022; Found: m/z = 117.1.[14] | |

| IR (KBr Pellet) | ν ~3000-2800 (N-H⁺ stretch), ~1680-1660 (Amide I, C=O stretch), ~1560 (Amide II) cm⁻¹. | |

| Purity | Elemental Analysis | Calculated: C, 39.35%; H, 8.59%; Cl, 23.23%; N, 18.36%. Found: Values within ±0.4%. |

| Stereochemical Integrity | Chiral HPLC | >99% enantiomeric excess (e.e.). A single major peak corresponding to the (R)-enantiomer. |

| Physical Properties | Molecular Formula | C₅H₁₃ClN₂O[15][16] |

| Molecular Weight | 152.62 g/mol [15][16][17] |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Based on data for analogous compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[18][19] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has detailed a reliable and scalable synthetic route for the preparation of this compound from (R)-alanine. The rationale for the chosen three-stage strategy of protection, coupling, and deprotection has been thoroughly explained, emphasizing methods that ensure high yield and preservation of stereochemical integrity. Furthermore, a comprehensive analytical workflow has been established to serve as a self-validating system for the final product, confirming its structure, purity, and enantiomeric excess through a combination of spectroscopic and chromatographic techniques. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important chiral building block.

References

-

ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available from: [Link]

-

ACS Publications | Chemical Reviews. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

ACS Publications | The Journal of Organic Chemistry. Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. Available from: [Link]

-

PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. 2-amino-N,N-dimethylpropanamide. Available from: [Link]

-

PubChemLite. 2-amino-n,2-dimethylpropanamide hydrochloride (C5H12N2O). Available from: [Link]

-

NIST WebBook. Propanamide, N,N-dimethyl-. Available from: [Link]

-

PubChem. CID 100979034 | C5H10NO+. Available from: [Link]

- Google Patents. Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

- Google Patents. Preparation method of N,N-dimethyl propionamide.

-

NIST WebBook. Propanamide, N,N-dimethyl- Mass Spectrum. Available from: [Link]

-

PubChem. 3-Amino-2,2-dimethylpropanamide. Available from: [Link]

-

PubChem. (2R)-2-amino-3-hydroxypropanal. Available from: [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Available from: [Link]

-

NIST WebBook. Propanamide, 2,2-dimethyl-. Available from: [Link]

-

ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide.... Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 10. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - 2-amino-n,2-dimethylpropanamide hydrochloride (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 15. This compound | C5H13ClN2O | CID 57516590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (R)-2-Amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 1384435-39-5 | AChemBlock [achemblock.com]

- 17. scbt.com [scbt.com]

- 18. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

physical and chemical properties of (2R)-2-amino-N,N-dimethylpropanamide HCl

An In-Depth Technical Guide on the Core Physical and Chemical Properties of (2R)-2-amino-N,N-dimethylpropanamide HCl

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a chiral synthetic building block derived from the amino acid L-alanine. Its structure, featuring a primary amine, a tertiary amide, and a defined stereocenter, makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] As with any chemical entity in the drug development pipeline, a comprehensive understanding of its physical and chemical properties is paramount for process optimization, formulation development, analytical method design, and ensuring safety and stability.

This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the core physicochemical properties of (2R)-2-amino-N,N-dimethylpropanamide HCl. It consolidates available data with field-proven insights and provides standardized, self-validating protocols for the empirical determination of key parameters where published data is scarce.

Chemical Identity and Structure

The unambiguous identification of a molecule is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Data |

| IUPAC Name | (2R)-2-aminopropanamide, N,N-dimethyl-, hydrochloride[3] |

| CAS Number | 1384435-39-5[3][4] |

| Molecular Formula | C₅H₁₃ClN₂O[3][4][5][6] |

| Molecular Weight | 152.62 g/mol [3][4][5] |

| SMILES | CC(=O)N(C)C.Cl[3] |

The structure consists of a propane backbone with a primary amine and a tertiary N,N-dimethylamide group attached to the chiral center at position 2 (in the R configuration). The presence of the basic primary amine allows for the formation of a stable, often crystalline, hydrochloride salt, which typically enhances aqueous solubility and handling properties compared to the free base.[2]

Caption: 2D structure of (2R)-2-amino-N,N-dimethylpropanamide HCl.

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during manufacturing, formulation, and administration.

| Property | Value / Expected Value |

| Appearance | White to off-white solid (Expected) |

| Melting Point | Data not readily available in cited literature. |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| pKa | Data not readily available in cited literature. |

Melting Point

The melting point is a critical parameter for purity assessment and physical stability. While specific data for this compound is not widely published, it can be precisely determined using Differential Scanning Calorimetry (DSC).

DSC is the preferred method as it provides not only the melting endotherm but also information on polymorphism, decomposition, and purity.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of (2R)-2-amino-N,N-dimethylpropanamide HCl into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen purge (typically 20-50 mL/min) at a controlled rate, commonly 10 °C/min.

-

A typical temperature range would be from ambient temperature to ~250 °C, or higher if no thermal events are observed.

-

-

Data Analysis: The onset temperature of the sharp endothermic peak is recorded as the melting point. The peak shape provides an indication of purity.

Solubility Profile

Solubility is a key determinant of bioavailability and is essential for designing crystallization, purification, and formulation processes. The hydrochloride salt form is expected to be readily soluble in aqueous media.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

System Preparation: Prepare saturated solutions by adding an excess amount of (2R)-2-amino-N,N-dimethylpropanamide HCl to a series of vials, each containing a different solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material confirms saturation.

-

Sample Collection and Preparation: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[1] The resulting concentration is the equilibrium solubility in that solvent.

Acidity Constant (pKa)

The pKa of the primary amine is critical for understanding its ionization state at different pH values, which influences its solubility, absorption, and interaction with biological targets.

This method directly measures the change in pH upon the addition of a titrant.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a jacketed beaker containing a defined volume of purified water (or a water/co-solvent mixture if solubility is limited).

-

Titration Setup: Immerse a calibrated pH electrode and a burette tip into the solution. Maintain a constant temperature using a water bath.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. The use of derivative plots (dpH/dV) can help to precisely identify the equivalence point.

Chemical and Analytical Properties

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Standard room temperature is appropriate.[3][4][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7] Strong bases will neutralize the hydrochloride salt to the free base, which may have different stability and handling characteristics.

Spectroscopic Profile

-

Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base ([M+H]⁺) at m/z 117.1.

-

¹H NMR Spectroscopy (Expected Signals): (in D₂O)

-

A doublet for the C-terminal methyl group protons.

-

A quartet for the chiral proton (C-H).

-

Singlets for the two N-methyl groups (may be equivalent or non-equivalent depending on rotational barriers).

-

Signals for the amine protons may be broad or exchange with the solvent.

-

-

¹³C NMR Spectroscopy (Expected Signals): (in D₂O)

-

A signal for the C-terminal methyl carbon.

-

A signal for the chiral carbon (C-N).

-

A signal for the carbonyl carbon (C=O).

-

Signals for the two N-methyl carbons.

-

Analytical Quantification

Robust analytical methods are required to determine the assay and purity of the compound.

This classic titrimetric method is a reliable and cost-effective way to determine the chloride content, and thus the assay of the hydrochloride salt.[1]

-

Standardization: Prepare and standardize a 0.1 M silver nitrate (AgNO₃) solution against a primary standard sodium chloride.

-

Sample Preparation: Accurately weigh a sample of (2R)-2-amino-N,N-dimethylpropanamide HCl and dissolve it in deionized water.

-

Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃. The endpoint, where all chloride ions have precipitated as AgCl, can be determined potentiometrically with a silver electrode or with a visual indicator like potassium chromate.[1]

-

Calculation: The assay of the hydrochloride salt is calculated based on the volume of AgNO₃ consumed.[1]

Caption: Workflow for assay determination by argentometric titration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating the main component from any process-related impurities or degradation products.

-

Chromatographic System:

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a standard starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide chromophore.

-

-

Standard Preparation: Prepare a stock solution of a reference standard in the mobile phase and create a series of dilutions for a calibration curve if quantitative analysis of impurities is needed.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, then filter through a 0.22 µm syringe filter before injection.[1]

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated by area percent, assuming all components have a similar response factor at the chosen wavelength.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

-

GHS Hazard Statements:

| Precautionary Measures | Details |

| Engineering Controls | Use only outdoors or in a well-ventilated area.[7][10] Ensure accessible safety shower and eye wash stations.[10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, impervious clothing, and safety goggles with side-shields or a face shield.[7][10][11] |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7] Wash hands and any exposed skin thoroughly after handling.[7][10] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7][11] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |

Conclusion

(2R)-2-amino-N,N-dimethylpropanamide HCl is a chiral building block with a well-defined chemical structure. Its properties are largely dictated by its primary amine, tertiary amide, and hydrochloride salt form, which confer aqueous solubility and specific reactivity. While key identifiers and safety information are available, quantitative physical data such as melting point, solubility, and pKa are not widely published. This guide provides not only the known characteristics but also robust, standard protocols for the empirical determination of these missing parameters. For any scientist or researcher in drug development, the application of these methodologies is a critical step to ensure a comprehensive understanding of this compound, facilitating its effective and safe use in synthesis and manufacturing.

References

- Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay. Benchchem.

- 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047. PubChem.

- (R)-2-AMino-N,N-diMethylpropanaMide HCl. ChemicalBook.

- (R)-2-Amino-N,N-dimethylpropanamide hydrochloride 95%. AChemBlock.

- 2-Amino-N,2-dimethylpropanamide hydrochloride. Biosynth.

- Safety D

- SAFETY D

- 2-AMino-N,N-diMethyl-propanaMide HCl. ChemicalBook.

- N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride. Benchchem.

- Safety D

- 84827-06-5|2-Amino-N,2-dimethylpropanamide hydrochloride. BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | 1235441-01-6 | Benchchem [benchchem.com]

- 3. (R)-2-Amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 1384435-39-5 | AChemBlock [achemblock.com]

- 4. (R)-2-AMino-N,N-diMethylpropanaMide HCl CAS#: 1384435-39-5 [m.chemicalbook.com]

- 5. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-AMino-N,N-diMethyl-propanaMide HCl | 1219200-57-3 [chemicalbook.com]

- 9. 84827-06-5|2-Amino-N,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 10. chemscene.com [chemscene.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride, a chiral derivative of alaninamide, is a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure, featuring a primary amine and a dimethylamide functional group on a propane backbone, makes it a key intermediate for the synthesis of complex molecular architectures with defined stereochemistry. This guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, physicochemical properties, and potential applications, with a focus on insights relevant to researchers in the pharmaceutical sciences. The CAS number for this compound is 1384435-39-5.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1384435-39-5 | |

| Molecular Formula | C₅H₁₃ClN₂O | |

| Molecular Weight | 152.62 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| Storage | Store at room temperature |

Stereoselective Synthesis: A Conceptual Framework

A plausible synthetic route would commence with a protected (R)-alanine, a readily available chiral starting material. The carboxylic acid moiety can be activated and subsequently reacted with dimethylamine to form the corresponding N,N-dimethylamide. Finally, deprotection of the amino group and formation of the hydrochloride salt would yield the target compound.

Conceptual Experimental Protocol:

-

Amide Coupling:

-

To a solution of N-Boc-(R)-alanine in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Cool the reaction mixture to 0 °C and add dimethylamine hydrochloride.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts. The crude product can be purified by column chromatography.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-(R)-2-amino-N,N-dimethylpropanamide in a suitable solvent such as dioxane or diethyl ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the reaction solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum to afford this compound.

-

The causality behind these choices lies in the need for mild reaction conditions that prevent racemization of the chiral center. The use of a carbodiimide-based coupling reagent or an activated ester intermediate ensures efficient amide bond formation without compromising the stereochemical integrity of the α-carbon.

Caption: Conceptual workflow for the stereoselective synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity and enantiomeric purity of this compound is critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the methyl protons of the alanine backbone, the N,N-dimethyl protons, and the amine proton.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine and the C=O stretching of the amide.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity is a critical quality attribute. Chiral HPLC, using a suitable chiral stationary phase, is the standard method for separating and quantifying the (R)- and (S)-enantiomers, thus determining the enantiomeric excess (ee) of the final product.[1][2][3][4][5] The choice of the chiral stationary phase and mobile phase is crucial for achieving baseline separation.[1][5]

Caption: Quality control workflow for the characterization of this compound.

Applications in Drug Discovery and Development

Chiral α-amino amides are prevalent motifs in a wide range of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. This compound serves as a versatile building block for the synthesis of novel therapeutic agents.

-

Peptidomimetics: The incorporation of this non-natural amino amide into peptide sequences can enhance their metabolic stability and modulate their conformational properties, leading to improved pharmacokinetic and pharmacodynamic profiles.

-

Asymmetric Synthesis: The primary amine of this compound can be further functionalized to introduce additional complexity and diversity in the synthesis of chiral ligands and catalysts.

-

Scaffold for Novel Chemical Entities: This compound can serve as a starting point for the development of new chemical entities targeting a variety of biological targets, including enzymes and receptors.

The rationale for its use in these applications stems from the principle of stereospecificity in drug-target interactions. The defined stereochemistry at the C2 position is crucial for achieving selective and potent biological activity.

Safety and Handling

This compound is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. A solid understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization in the laboratory. While specific literature on this particular enantiomer is sparse, the principles of stereoselective synthesis and chiral analysis provide a clear path for its preparation and quality control. As the demand for enantiomerically pure compounds in pharmaceutical research continues to grow, the importance of such chiral intermediates is set to increase.

References

-

PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. Retrieved from [Link]

-

IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Retrieved from [Link]

-

ResearchGate. (2008). Chiral Amides in Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). chiral-separation-techniques-a-practical-approach.pdf. Retrieved from [Link]

-

PubMed. (2015). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefins. Retrieved from [Link]

-

PubMed. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Retrieved from [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

-

ChemRxiv. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. Retrieved from [Link]

-

Semantic Scholar. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Retrieved from [Link]

-

Wiley. (2004). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

-

ChemRxiv. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]

-

ResearchGate. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

-

ResearchGate. (2025). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefins. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Alibendol: A Choleretic and Antispasmodic Agent

Abstract

Alibendol (CAS 26750-81-2) is a therapeutic agent recognized for its choleretic and antispasmodic properties, primarily indicated for the management of digestive system disorders.[1][2][3] This guide provides a comprehensive technical overview of the current understanding of Alibendol's mechanism of action, synthesizing available pharmacological data to elucidate its effects on biliary secretion and gastrointestinal smooth muscle function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's physiological impact.

Introduction: The Therapeutic Landscape of Functional Gastrointestinal Disorders

Functional gastrointestinal disorders (FGIDs), such as dyspepsia and biliary dyskinesia, are characterized by chronic or recurrent symptoms attributable to the gastrointestinal tract in the absence of structural or biochemical abnormalities. A key therapeutic strategy in managing these conditions involves the modulation of bile flow and the attenuation of smooth muscle spasms. Alibendol emerges as a significant pharmacological tool in this context, offering a dual mechanism of action that addresses both bile secretion and gastrointestinal motility. This guide will delve into the molecular and physiological underpinnings of Alibendol's therapeutic effects.

Core Mechanism of Action: A Dual-Pronged Approach

Alibendol's efficacy in treating digestive ailments stems from its two primary pharmacological activities:

-

Choleretic Action: Alibendol promotes bile secretion, a process crucial for the digestion and absorption of fats and fat-soluble vitamins.[1]

-

Antispasmodic Action: It exerts a relaxant effect on the smooth muscles of the gastrointestinal tract, alleviating cramping and discomfort.[1]

While the precise molecular targets are not fully elucidated in the provided search results, the physiological outcomes of these actions are well-documented.

Choleretic Effect: Enhancing Bile Flow

The choleretic activity of Alibendol is central to its therapeutic utility in conditions such as indigestion. By increasing the volume of bile produced by the liver, Alibendol facilitates the emulsification of dietary fats, thereby improving digestion and alleviating symptoms of bloating and fullness.

The proposed signaling pathway for Alibendol's choleretic effect is illustrated below:

Caption: Proposed choleretic signaling pathway of Alibendol.

Antispasmodic Effect: Modulating Smooth Muscle Contraction

Alibendol's antispasmodic properties are vital for its application in treating conditions associated with gastrointestinal cramping and pain.[1] This effect is likely achieved through the modulation of signaling pathways that govern smooth muscle contraction and relaxation. Antispasmodic drugs often act by blocking the action of acetylcholine at muscarinic receptors in the enteric nervous system, leading to a reduction in smooth muscle contractions and motility.[4]

The generalized mechanism for antispasmodic action, which Alibendol is likely to follow, is depicted in the following diagram:

Caption: General antispasmodic mechanism via muscarinic receptor antagonism.

Pharmacological Data Summary

While specific quantitative data for Alibendol's binding affinities and potency are not available in the provided search results, its established therapeutic applications provide qualitative evidence of its efficacy.

| Pharmacological Effect | Therapeutic Application |

| Choleretic | Indigestion, Nausea |

| Antispasmodic | Vomiting, Constipation |

Experimental Protocols for Mechanistic Elucidation

To further investigate the precise mechanism of action of Alibendol, the following experimental workflows are proposed.

In Vitro Assessment of Choleretic Activity

Objective: To quantify the effect of Alibendol on bile acid secretion in a hepatocyte cell line.

Methodology:

-

Cell Culture: Culture HepG2 cells to confluence in appropriate media.

-

Treatment: Treat cells with varying concentrations of Alibendol (e.g., 0.1, 1, 10, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

Bile Acid Quantification: Collect the cell culture supernatant and measure the concentration of secreted bile acids using a commercially available enzymatic assay kit.

-

Data Analysis: Normalize bile acid concentrations to total protein content and compare the results from Alibendol-treated cells to the vehicle control.

Caption: Workflow for in vitro assessment of Alibendol's choleretic activity.

Ex Vivo Assessment of Antispasmodic Activity

Objective: To evaluate the relaxant effect of Alibendol on isolated gastrointestinal smooth muscle tissue.

Methodology:

-

Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Induction: Induce sustained contractions using a muscarinic agonist (e.g., carbachol).

-

Treatment: Add cumulative concentrations of Alibendol to the organ bath and record the changes in muscle tension.

-

Data Analysis: Construct a concentration-response curve to determine the EC50 of Alibendol for smooth muscle relaxation.

Caption: Workflow for ex vivo assessment of Alibendol's antispasmodic activity.

Conclusion and Future Directions

Alibendol presents a compelling therapeutic profile for the management of functional gastrointestinal disorders through its dual choleretic and antispasmodic actions. While its clinical efficacy is established, further research is warranted to identify its specific molecular targets and delineate the precise signaling pathways involved. The experimental protocols outlined in this guide provide a framework for future investigations that will undoubtedly deepen our understanding of this important therapeutic agent and pave the way for the development of novel, more targeted therapies for digestive diseases.

References

-

What is the mechanism of Alibendol? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 57516590. (n.d.). Retrieved from [Link]

-

Alibendol - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects - MedicineNet. (n.d.). Retrieved from [Link]

-

2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047. (n.d.). Retrieved from [Link]

-

How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names. (2021, June 22). Retrieved from [Link]

-

Antispasmodics | Concise Medical Knowledge - Lecturio. (n.d.). Retrieved from [Link]

-

Anticholinergics & Antispasmodics » Pharmacology Help for Nursing School - YouTube. (2025, October 9). Retrieved from [Link]

-

Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. (n.d.). Retrieved from [Link]

-

2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem. (n.d.). Retrieved from [Link]

-

PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. (2010, September 21). Retrieved from [Link]

-

21-498 Alinia Pharmacology Review Part 1 - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016, September 27). Retrieved from [Link]

-

Gastrointestinal safety across the albiglutide development programme - PubMed. (n.d.). Retrieved from [Link]

-

Clinical Studies on Digestive Enzymes: What the Science Shows. (2025, June 30). Retrieved from [Link]

-

The review of alpha-linolenic acid: Sources, metabolism, and pharmacology - PubMed. (2021, September 22). Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021, January 15). Retrieved from [Link]

-

PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. (2009, April 23). Retrieved from [Link]

-

APPLICATION NUMBER: - 215515Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2022, May 31). Retrieved from [Link]

-

Dual-Mechanism Gastroretentive Tablets with Encapsulated Gentian Root Extract - MDPI. (n.d.). Retrieved from [Link]

-

NCT06881511 | Exploratory Study on the Efficacy of Betaine Hydrochloride in Treating Autoimmune Gastritis | ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PubMed. (2021, November 18). Retrieved from [Link]

Sources

Navigating the Therapeutic Potential of Alaninamide Scaffolds: A Technical Guide to Their Biological Activities

An important note on the scope of this document: This guide addresses the broader class of alaninamide derivatives to provide a comprehensive overview of their potential biological activities. As of this writing, specific research on the biological activity of N,N-dimethyl-D-alaninamide hydrochloride is not publicly available. Therefore, this document extrapolates from existing research on analogous compounds to provide a foundational understanding and a framework for the potential investigation of N,N-dimethyl-D-alaninamide hydrochloride.

Introduction: The Versatility of the Alaninamide Scaffold

Alaninamide derivatives, a class of small molecules built around an alanine amide core, have garnered significant interest in medicinal chemistry.[1] Their structural simplicity, combined with the stereochemical possibilities offered by the chiral center of alanine, provides a robust foundation for designing novel therapeutic agents.[1] These derivatives have been explored for a wide array of biological activities, demonstrating their potential in treating a variety of human diseases by interacting with diverse biological targets like enzymes and receptors.[1] This guide will delve into the significant biological activities reported for alaninamide derivatives, offering insights into their mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used for their evaluation.

Anticonvulsant and Antinociceptive Activities

A primary area of investigation for alaninamide derivatives has been their potential as anticonvulsant and antinociceptive (pain-relieving) agents.[1] Several series of these compounds have demonstrated potent and broad-spectrum activity in preclinical models of seizures and pain.[1][2][3]

Anticonvulsant Efficacy

Alaninamide derivatives have shown robust protection in key seizure models, including the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the 6 Hz model, which is considered a model for pharmacoresistant seizures.[1][2][3][4][5][6]

Table 1: Anticonvulsant Activity of Lead Alaninamide Derivatives

| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI)¹ | Reference |

| Compound 5 | 48.0 | 45.2 | 201.3 | > 300 | > 6.2 (MES) | [5] |

| Compound 26 | 64.3 | 15.6 | 29.9 | Not Reported | Not Reported | [2] |

| Compound 28 | 34.9 | 12.1 | 29.5 | > 300 | > 8.6 (MES) | [2] |

¹ Protective Index (PI) is calculated as TD₅₀ / ED₅₀, indicating the therapeutic window. A higher PI is more favorable.[1]

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant effects of some alaninamide derivatives are attributed to their ability to modulate voltage-gated sodium channels.[1] For instance, patch-clamp recordings have demonstrated that certain derivatives can significantly inhibit fast sodium currents in cortical neurons, a mechanism shared by some established anti-seizure medications.[3]

Caption: Proposed mechanism of anticonvulsant action of alaninamide derivatives.

Antinociceptive Effects

Lead alaninamide compounds have also been assessed for their analgesic properties in models of tonic, inflammatory, and neuropathic pain.[2][3] For example, some derivatives have shown potent efficacy in formalin-induced tonic pain and capsaicin-induced neurogenic pain.[2]

Anticancer Activity

Alaninamide derivatives have emerged as promising candidates for anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][7] Their anticancer activity often stems from their ability to interfere with key signaling pathways involved in cell proliferation and survival.[1]

Cytotoxicity Against Cancer Cell Lines

Studies have demonstrated the antiproliferative effects of these derivatives against a range of cancer cell lines, including leukemia, breast, and prostate cancer.[1][7] The potency of these compounds can vary significantly based on the specific chemical modifications to the alaninamide scaffold.[1][7]

Table 2: In Vitro Anticancer Activity of Representative Amide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6a | HL-60 (Leukemia) | 3.913 | [8] |

| Compound 6h | A549 (Lung) | 4.838 | [8] |

| Compound 18c | HepG2 (Liver) | N/A (Good Activity) | [9] |

| Compound 18c | MDA-MB-231 (Breast) | N/A (Good Activity) | [9] |

| Compound 18c | HCT116 (Colon) | N/A (Good Activity) | [9] |

Potential Mechanisms of Anticancer Action

The anticancer activity of some amide derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases like Mer and c-Met.[9][10] For instance, α-ketoamide derivatives have shown potent proteasome inhibition.[11]

Caption: General mechanism of anticancer action for enzyme-inhibiting amide derivatives.

Antimicrobial Activity

The incorporation of the alaninamide core into other chemical structures, such as phenyl sulphonamides, has produced derivatives with notable antimicrobial and antioxidant properties.[1] These compounds have been tested against a variety of pathogenic bacteria and fungi.[12][13]

Antimicrobial Efficacy

The effectiveness of these antimicrobial derivatives is typically measured by their Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Alanine-Based Phenyl Sulphonamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 3f | S. aureus | 0.5 | [1] |

| 3f | E. coli | 1.0 | [1] |

| 3a | S. aureus | 1.0 | [1] |

Mechanism of Antimicrobial Action

The antimicrobial activity of certain alaninamide derivatives is associated with the inhibition of essential bacterial enzymes.[1] A key target is alanine racemase, an enzyme vital for the synthesis of the bacterial cell wall peptidoglycan.[1] By inhibiting this enzyme, the formation of D-alanine from L-alanine is prevented, which disrupts the integrity of the cell wall and leads to cell death.[1]

Other Notable Biological Activities

The versatility of the alaninamide scaffold has led to the discovery of other potential therapeutic applications.

-

Anti-inflammatory Activity: Certain N-(2-benzoylphenyl)alanine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) enzyme.[1]

-

Antiviral Activity: Some flavone derivatives that include amide fragments have shown significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV).[1] Additionally, α-ketoamide derivatives have demonstrated activity against SARS-CoV-2.[11]

-

Butyrylcholinesterase (BChE) Inhibition: Substituted acetamide derivatives have been evaluated as potential inhibitors of BChE, which is a therapeutic target for Alzheimer's disease.[14][15]

Experimental Protocols: A Framework for Evaluation

The biological activities of alaninamide derivatives are assessed through a series of well-established in vivo and in vitro assays.

General Drug Discovery Workflow

The development of novel alaninamide derivatives typically follows a structured path from initial design to in vivo validation.[1]

Caption: General workflow for alaninamide derivative drug discovery.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

This is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][4][5]

-

Animals: Adult male albino Swiss mice (20-25 g) are typically used.[1]

-

Compound Administration: Test compounds are suspended in a suitable vehicle, such as a 0.5% solution of methylcellulose, and administered intraperitoneally (i.p.).[1]

-

Induction of Seizure: After a specific pretreatment time (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal electrodes.[1]

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is considered a positive result (protection).[1]

-

Data Analysis: The median effective dose (ED₅₀), which is the dose that protects 50% of the animals, is calculated using probit analysis.[1]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the alaninamide derivatives for a specified duration (e.g., 72 hours).[1]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[1]

-

Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Conclusion

While direct biological data for N,N-dimethyl-D-alaninamide hydrochloride remains to be elucidated, the broader class of alaninamide derivatives presents a rich and diverse landscape of therapeutic potential. Their demonstrated efficacy in preclinical models of epilepsy, pain, cancer, and microbial infections underscores the value of the alaninamide scaffold as a privileged structure in drug discovery. The experimental frameworks detailed in this guide provide a clear path for the future investigation of novel derivatives, including N,N-dimethyl-D-alaninamide hydrochloride, to unlock their full therapeutic potential. Further research into the structure-activity relationships of these compounds will be crucial in designing next-generation therapeutics with enhanced potency and safety profiles.

References

-

Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021-07-12). National Institutes of Health. [Link]

-

Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. (2024-05-14). ACS Chemical Neuroscience. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024-09-12). MDPI. [Link]

-

Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2. (2022-10-28). PubMed. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024-09-12). PubMed Central. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. Sphinxsai. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024-09-12). PubMed. [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. [Link]

-

Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. ACS Publications. [Link]

-

(PDF) Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024-01-18). MDPI. [Link]

-

Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate. [Link]

-

(PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. PubMed Central. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2R)-2-amino-N,N-dimethylpropanamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a chiral amino acid derivative with potential applications in pharmaceutical synthesis and drug development. As a derivative of L-alanine, its stereochemistry is a critical attribute, influencing its biological activity and interaction with other chiral molecules. Accurate and comprehensive characterization of this compound is paramount for quality control, regulatory compliance, and ensuring reproducible research outcomes. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is structured to not only present the data but also to offer insights into the experimental rationale and data interpretation, reflecting a field-proven approach to spectroscopic analysis.

The molecular structure of this compound is presented below. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceuticals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopic Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like D₂O would exhibit distinct signals for each type of proton. The hydrochloride form means the primary amine will be protonated to an ammonium group (-NH₃⁺). In D₂O, the acidic protons of the ammonium group will exchange with deuterium, often leading to a broadened or absent signal.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.5 | Doublet | 3H | -CH-CH₃ | The methyl group on the chiral center is a doublet due to coupling with the adjacent methine proton. |

| ~3.0 & ~3.1 | Singlets | 6H | -N(CH₃ )₂ | Due to restricted rotation around the amide C-N bond, the two N-methyl groups are diastereotopic and may appear as two distinct singlets.[1] |

| ~4.0 | Quartet | 1H | -CH -CH₃ | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. |

| ~8.5 | Broad Singlet | 3H | -NH₃ ⁺ | The ammonium protons are acidic and exchange with D₂O, leading to a broad signal that may integrate to less than 3H or disappear completely. |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~18 | -CH-C H₃ | The methyl carbon attached to the chiral center is expected in the aliphatic region. |

| ~36 & ~38 | -N(C H₃)₂ | The two N-methyl carbons may be inequivalent due to hindered rotation around the amide bond. |

| ~50 | -C H-CH₃ | The chiral methine carbon is shifted downfield due to the attached nitrogen. |

| ~172 | -C =O | The carbonyl carbon of the amide group is expected in the typical downfield region for amides. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The choice of solvent can influence chemical shifts.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and shim the instrument to the specific sample and solvent to achieve optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 200-220 ppm) is necessary to cover the range of carbon chemical shifts.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 1-2 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID).

-

Perform phase and baseline corrections to obtain the final spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

-

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amide and ammonium groups.

Predicted Key IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 2800 (broad) | Strong | N-H stretch (Ammonium) | The N-H stretching vibrations of the -NH₃⁺ group appear as a broad and strong band due to hydrogen bonding. |

| ~2980 - 2850 | Medium | C-H stretch (Aliphatic) | C-H stretching vibrations of the methyl and methine groups. |

| ~1670 | Strong | C=O stretch (Amide I) | The carbonyl stretching vibration of the tertiary amide is a strong and characteristic band. |

| ~1620 | Medium | N-H bend (Ammonium) | The bending vibration of the N-H bonds in the ammonium group. |

| ~1450 | Medium | C-H bend (Aliphatic) | Bending vibrations of the methyl and methine groups. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Predicted Mass Spectrometry Data (ESI-MS)

The molecular weight of the free base, (2R)-2-amino-N,N-dimethylpropanamide, is 116.16 g/mol . In positive ion mode ESI-MS, the protonated molecule is expected to be the base peak.

Table 4: Predicted ESI-MS Data for this compound

| m/z | Ion | Rationale |

| 117.1 | [M+H]⁺ | The protonated molecular ion of the free base (C₅H₁₂N₂O). |

| 139.1 | [M+Na]⁺ | An adduct with sodium ions, which are often present as impurities. |

Predicted Fragmentation:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragments resulting from the loss of small neutral molecules. A prominent fragmentation pathway would be the loss of the dimethylamine group.

-

m/z 72.08 : Resulting from the cleavage of the amide bond, corresponding to the acylium ion [CH₃CH(NH₂)CO]⁺.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Setup:

-

Use an ESI-MS instrument, which could be a standalone mass spectrometer or coupled to a liquid chromatography system (LC-MS).

-

Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows, to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 117.1) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

Caption: Generalized workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unambiguous identification and characterization. The predicted data, based on established principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental to advancing research and development in the pharmaceutical sciences. This guide is intended to be a living document, to be updated as experimental data for this specific molecule becomes more widely available in the public domain.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

PubChem. (n.d.). N1,N1-Dimethylalaninamide hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-aminopropanamide. Retrieved from [Link]

-

PubMed. (2013). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Retrieved from [Link]

-

ResearchGate. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubMed. (2011). A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. Retrieved from [Link]

-

YouTube. (2021). 24b: Analyzing combined IR and MS data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

Wiley. (n.d.). IR - Sadtler Amino Acids & Peptides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The dynamics of peptide-water interactions in dialanine: An ultrafast amide I 2D IR and computational spectroscopy study. Retrieved from [Link]

-

National Institutes of Health. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Retrieved from [Link]

-

PubMed. (n.d.). Infrared MALDI mass spectrometry of large nucleic acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). Biomolecular NMR. Retrieved from [Link]

-